molecular formula C8H7ClN4O B2468321 2-chloro-N-[1,2,4]triazolo[1,5-a]pyridin-8-ylacetamide CAS No. 338419-01-5

2-chloro-N-[1,2,4]triazolo[1,5-a]pyridin-8-ylacetamide

Cat. No. B2468321
CAS RN: 338419-01-5
M. Wt: 210.62
InChI Key: LGGODBGFGRJNFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-chloro-N-[1,2,4]triazolo[1,5-a]pyridin-8-ylacetamide” belongs to the class of 1,2,4-triazolo[1,5-a]pyrimidines . This class of compounds has been found to be remarkably versatile in drug design due to their relatively simple structure . They have been proposed as possible surrogates of the purine ring, and depending on the choice of substituents, they can also act as potentially viable bio-isosteres of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine .

Scientific Research Applications

Novel Synthesis Methods

  • A study by Zheng et al. (2014) demonstrates a metal-free synthesis of 1,2,4-triazolo[1,5-a]pyridines, including compounds similar to 2-chloro-N-[1,2,4]triazolo[1,5-a]pyridin-8-ylacetamide, using phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation. This method features short reaction times and high yields, indicating an efficient approach for constructing the 1,2,4-triazolo[1,5-a]pyridine skeleton (Zheng et al., 2014).
  • Bastrakov et al. (2021) developed new 2-substituted 6,8-dinitro[1,2,4]triazolo[1,5-a]pyridines, derived from commercially available 2-chloro-3,5-dinitropyridine, which is a core component in the synthesis of related triazolopyridines (Bastrakov et al., 2021).

Applications in Agriculture

  • Moran (2003) explored substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds, derived from a similar 2-chlorosulfonyl[1,2,4]triazolo[1,5-a]pyridine structure. These compounds exhibited excellent herbicidal activity on a broad spectrum of vegetation at low application rates, suggesting potential agricultural uses (Moran, 2003).

Antifungal and Antimicrobial Properties

  • Wang et al. (2018) investigated the antifungal properties of 8-chloro-3-((4-cyanobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyridine, a compound with a similar structure, demonstrating activities against various fungi, indicating potential pharmaceutical applications (Wang et al., 2018).

Potential Pharmaceutical Applications

  • Wang et al. (2015) modified N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide for its anticancer effects and reduced toxicity, indicating the potential of structurally similar compounds in cancer treatment (Wang et al., 2015).

properties

IUPAC Name

2-chloro-N-([1,2,4]triazolo[1,5-a]pyridin-8-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN4O/c9-4-7(14)12-6-2-1-3-13-8(6)10-5-11-13/h1-3,5H,4H2,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGGODBGFGRJNFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NC=N2)C(=C1)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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